tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
Description
Structure: The compound features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a pyridine ring at the 4-position. The pyridine is substituted with a methoxycarbonyl (-CO₂Me) group at the 3-position (Figure 1).
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-10-8-18(9-11-19)13-12(14(20)22-4)6-5-7-17-13/h5-7H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHUYQYTOOTPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with 4-(3-(methoxycarbonyl)pyridin-2-yl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, further affecting the compound’s activity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing Groups (EWGs): The 3-cyano analog (Table 1) exhibits faster reactivity in nucleophilic aromatic substitutions due to the strong electron-withdrawing nature of the cyano group . In contrast, the 3-methoxycarbonyl group in the target compound balances electronic effects, enabling both stability and moderate reactivity in cross-couplings .
Halogen Substitutions: The 5-bromo derivative (Table 1) is pivotal in Suzuki-Miyaura couplings for constructing biaryl systems, a feature absent in the non-halogenated target compound .
Heterocycle Replacements :
Key Observations :
- Palladium catalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are universally employed, but ligand choice (BINAP vs. XPhos) impacts yield and reaction time.
- Microwave-assisted synthesis (e.g., 100°C, 3 hours) reduces reaction time compared to conventional heating .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate (CAS No. 2055119-02-1) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
The molecular formula of this compound is C16H23N3O4, with a molecular weight of 321.37 g/mol. Its structure features a piperazine ring substituted with a pyridine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H23N3O4 |
| Molecular Weight | 321.37 g/mol |
| CAS Number | 2055119-02-1 |
| Melting Point | Not available |
| Storage Temperature | 2-8°C |
Antioxidant and Neuroprotective Effects
Research indicates that compounds similar to this compound exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease (AD). For instance, studies have shown that certain piperazine derivatives can inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells .
The mechanism of action for compounds in this class often involves modulation of neurotransmitter systems and inhibition of specific enzymes associated with neurodegeneration:
- Inhibition of Acetylcholinesterase : This enzyme's inhibition is crucial for increasing acetylcholine levels, which can improve cognitive function in AD models.
- Reduction of Neuroinflammation : Compounds have been shown to decrease pro-inflammatory cytokines such as TNF-alpha, contributing to their protective effects against neuronal damage .
Study 1: Neuroprotection in Alzheimer's Disease Models
In a study investigating the neuroprotective properties of related compounds, it was found that treatment with a piperazine-based derivative led to a significant increase in cell viability in astrocytes exposed to amyloid-beta peptides. The compound demonstrated an ability to enhance cell survival by approximately 30% compared to untreated controls .
Study 2: In Vivo Efficacy
Another study evaluated the efficacy of similar compounds in vivo using scopolamine-induced memory impairment models. Results indicated that these compounds could significantly improve memory performance, suggesting their potential therapeutic application in cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
